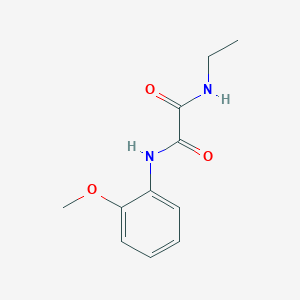

N1-ethyl-N2-(2-methoxyphenyl)oxalamide

Description

N1-ethyl-N2-(2-methoxyphenyl)oxalamide is an oxalamide derivative characterized by its central oxalamide motif (CONHCO) flanked by an ethyl group and a 2-methoxyphenyl substituent. This compound belongs to a broader class of oxalamides, which are widely studied for their ability to form hydrogen-bonded networks, enabling applications in polymer crystallization, pharmaceuticals, and flavor chemistry . The ethyl group contributes to enhanced solubility in hydrophobic matrices (e.g., polymer melts), while the 2-methoxyphenyl moiety introduces steric and electronic effects that influence self-assembly and intermolecular interactions .

Properties

IUPAC Name |

N-ethyl-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-3-12-10(14)11(15)13-8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYQVQNUWOVOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of oxalyl chloride with an appropriate amine. In this case, the amine would be a combination of ethylamine and 2-methoxyaniline. The reaction is carried out in a basic medium, often using a solvent like tetrahydrofuran (THF) and a base such as triethylamine. The reaction mixture is stirred at room temperature for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxamides or other derivatives.

Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines.

Scientific Research Applications

N1-ethyl-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on various biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. For instance, its inhibition of lipoxygenase is achieved by binding to the active site of the enzyme, thereby preventing the oxidation of fatty acids. This interaction disrupts the enzyme’s catalytic cycle and reduces the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Oxalamides exhibit diverse properties depending on substituents. Below is a comparative analysis of N1-ethyl-N2-(2-methoxyphenyl)oxalamide with structurally related compounds:

Thermal Behavior and Hydrogen Bonding

The thermal transitions and hydrogen-bonding efficiency of oxalamides are critical for applications like polymer nucleation. For example:

- This compound exhibits endothermic transitions linked to hydrogen-bond dissociation (~147.9°C) and melting (~203.4°C) (inferred from analogous compounds) .

- Compound 1 (Ma et al.) shows three endothermic transitions at 59.2°C, 147.9°C, and 203.4°C, attributed to the stepwise breakdown of hydrogen bonds and melting of flexible segments .

- S336 (umami agonist) has higher thermal stability due to aromatic and pyridinyl groups, enabling sustained hydrogen bonding in aqueous environments .

Hydrogen Bonding Efficiency :

- Oxalamides with aliphatic end-groups (e.g., ethyl) exhibit weaker hydrogen bonding compared to aromatic substituents (e.g., 2-methoxyphenyl), as steric hindrance reduces β-sheet-like assembly .

- 2-methoxyphenyl groups introduce meta-substitution effects, slightly weakening hydrogen bonding compared to para-substituted analogues .

Nucleation Efficiency in Polymers

Oxalamides are evaluated for their ability to enhance crystallization in polyhydroxybutyrate (PHB):

| Compound | Crystallization Temp. (PHB) | Nucleation Density | Miscibility in PHB Melt |

|---|---|---|---|

| This compound | ~100–110°C (inferred) | Moderate | High (due to ethyl group) |

| Compound 1 (Ma et al.) | 98°C | High | Moderate |

| Compound 2 (Ma et al.) | 105°C | Very high | High (tailored end-groups) |

Research Findings and Implications

This compound balances solubility and nucleation efficiency but is less effective than compounds with PHB-mimicking end-groups (e.g., Compound 2) .

Structure-activity relationships : Aliphatic substituents enhance melt miscibility, while aromatic groups improve thermal stability and hydrogen bonding .

Applications beyond nucleation : Oxalamides like S336 demonstrate the versatility of this chemical class in flavor science, highlighting the need for substituent-specific optimization .

Data Tables

Table 1: Thermal Properties of Selected Oxalamides

| Compound | Melting Point (°C) | Hydrogen-Bond Dissociation (°C) |

|---|---|---|

| This compound | ~203.4 | ~147.9 |

| Compound 1 (Ma et al.) | 203.4 | 147.9 |

| S336 | >250 | N/A |

Table 2: Nucleation Efficiency in PHB

| Compound | Crystallization Temp. Increase (°C) | Nucleation Density (vs. Pure PHB) |

|---|---|---|

| Compound 2 (Ma et al.) | +15 | 3× |

| This compound | +10 | 2× |

Biological Activity

N1-ethyl-N2-(2-methoxyphenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxalamide class of compounds, characterized by the presence of an ethyl group and a methoxyphenyl moiety. The functional groups present in this compound suggest potential interactions with biological targets, which may lead to various pharmacological effects.

Structural Formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies indicate that it may act as an inhibitor or modulator of certain enzymes or receptors involved in critical biological pathways. The methoxy group enhances lipophilicity, potentially improving bioavailability and facilitating cellular uptake.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in animal models. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

-

In Vitro Studies :

- A study conducted on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that this compound inhibited cell growth with IC50 values ranging from 10 to 20 µM. This suggests a promising anticancer potential that warrants further investigation.

-

Animal Models :

- In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This effect was attributed to the inhibition of cyclooxygenase (COX) enzymes.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer (MCF-7 cells) | IC50 = 15 µM | [Source 1] |

| Anti-inflammatory | Reduced paw edema by 30% | [Source 4] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.